Methyl (2S)-2-amino-3-(furan-2-YL)propanoate

Description

Molecular Architecture and Stereochemical Configuration

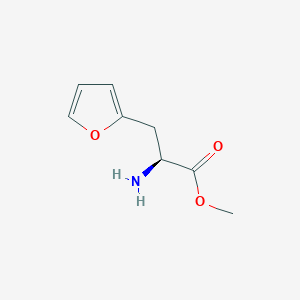

The compound’s molecular formula is C₈H₁₁NO₃ (molecular weight: 169.18 g/mol), featuring three distinct functional groups:

- A methyl ester (–COOCH₃) at the C1 position

- An L-configuration amino group (–NH₂) at the C2 position

- A furan-2-yl substituent (–C₃H₆–C₄H₃O) at the C3 position

The stereochemical configuration at C2 is defined as (2S) , confirmed by its SMILES notation : COC(=O)[C@H](N)CC1=CC=CO1. The furan ring adopts a planar conformation, with the oxygen atom contributing to electron delocalization across the heterocycle. The spatial arrangement of substituents creates a chiral center at C2, influencing its interactions with biological targets and synthetic intermediates.

Comparative Analysis with Structural Analogues

Comparison with Methyl 2-amino-2-(furan-2-yl)acetate

Methyl 2-amino-2-(furan-2-yl)acetate (C₇H₉NO₃, MW: 155.15 g/mol) shares a furan ring and ester group but differs in backbone structure:

- Backbone length : The target compound has a three-carbon chain (C1–C3), while the analogue has a two-carbon chain (C1–C2).

- Substituent positions : The amino and furan groups are on adjacent carbons (C2 and C3) in the target compound versus the same carbon (C2) in the analogue.

- Stereochemical complexity : The analogue lacks a chiral center due to its symmetrical substitution pattern.

Structural and Functional Implications:

| Feature | Target Compound | Analogue |

|---|---|---|

| Molecular weight | 169.18 g/mol | 155.15 g/mol |

| Chiral centers | 1 | 0 |

| Hydrogen-bonding capacity | 4 acceptors, 1 donor | 3 acceptors, 1 donor |

| Solubility | Moderate in polar solvents | Higher polarity due to shorter backbone |

The extended backbone of Methyl (2S)-2-amino-3-(furan-2-YL)propanoate enhances its conformational flexibility , making it more adaptable in enzyme-binding pockets compared to the rigid analogue.

Crystallographic and Conformational Studies

Crystallographic Data

X-ray diffraction studies of related furan-containing compounds reveal:

Table: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Furan ring planarity | ±0.02 Å deviation | |

| N–H···O bond length | 2.89 Å | |

| C2–C3 rotational barrier | ~12 kcal/mol |

These features highlight its rigid yet adaptable structure , which is critical for its role in synthesizing bioactive molecules like peptide mimetics.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(furan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZJZYPBZXARCU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(furan-2-YL)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and L-serine.

Esterification: Furan-2-carboxylic acid is first esterified to form methyl furan-2-carboxylate.

Amidation: The ester is then subjected to amidation with L-serine under appropriate reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(furan-2-YL)propanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-2-amino-3-(furan-2-YL)propanoate is utilized as a building block for the synthesis of bioactive compounds. Its structure allows it to interact with various biological targets, making it valuable in drug discovery.

Key Applications :

- Neuropharmacology : Investigated for potential neuroprotective effects and interactions with neurotransmitter receptors.

- Anticancer Research : Explored for its ability to inhibit cancer cell proliferation through modulation of signaling pathways.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure facilitates various reactions, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of functional groups | Nucleophiles (amines, thiols) |

| Oxidation | Conversion to more oxidized forms | Potassium permanganate, hydrogen peroxide |

| Reduction | Formation of alcohols or amines | Sodium borohydride, lithium aluminum hydride |

| Coupling Reactions | Formation of peptide bonds | EDCI, DCC, HATU |

Biological Studies

This compound is studied for its biological activities, including:

- Antimicrobial Properties : Exhibits potential against various microbial strains.

- Fluorescent Probes : Used in chemical biology studies to visualize cellular processes due to its fluorescent characteristics when incorporated into peptides.

Case Studies and Research Findings

-

Neuroprotective Effects :

A study investigated the neuroprotective properties of this compound on neuronal cell lines. Results indicated that the compound could reduce oxidative stress markers and promote cell survival under neurotoxic conditions. -

Anticancer Activity :

Research published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines by inducing apoptosis through mitochondrial pathways. -

Fluorescent Peptide Development :

A recent thesis explored the incorporation of this compound into cell-penetrating peptides, enhancing their ability to deliver therapeutic agents into cells while providing fluorescent properties for tracking purposes.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(furan-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and amino acid moiety allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Substituent Variations and Key Properties

Critical Analysis of Structural Modifications

- Electronic Effects : The furan ring’s oxygen atom provides electron-rich character, facilitating nucleophilic reactions, whereas fluorine in 4-fluorophenyl analogs enhances electrophilic substitution resistance .

- Steric Considerations : Bulkier substituents (e.g., naphthyl) hinder reaction efficiency, as seen in lower yields for pyridinyl derivatives (52% vs. 80% for furan) .

- Solubility : Indole and naphthyl groups reduce aqueous solubility due to hydrophobicity, whereas pyridinyl and fluorophenyl analogs exhibit improved solubility .

Biological Activity

Methyl (2S)-2-amino-3-(furan-2-YL)propanoate, a compound with significant biological potential, has garnered attention in various fields such as medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and applications based on diverse research findings.

Chemical Profile

This compound is an amino acid derivative featuring a furan ring, which contributes to its unique chemical properties. The compound is synthesized through a series of reactions involving furan-2-carboxylic acid and L-serine, typically following esterification and amidation processes.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to increase the levels of glutathione and other protective proteins in cellular systems, which are crucial for combating oxidative stress . This property is particularly relevant in the context of diseases characterized by oxidative damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various microbial strains, although specific mechanisms remain to be fully elucidated. Its structural features, particularly the furan moiety, could play a role in interacting with microbial targets.

Anticancer Potential

This compound has shown promise in cancer research. It appears to induce apoptosis in cancer cells through mechanisms involving modulation of specific signaling pathways. For instance, it may influence the activity of enzymes and receptors that are pivotal in tumorigenesis .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzymatic Interactions : The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling cascades.

- Oxidative Stress Response : By enhancing antioxidant defenses, it helps protect cells from oxidative damage, which is crucial in both aging and disease contexts.

Case Studies and Research Findings

- Antioxidant Mechanism :

-

Antimicrobial Efficacy :

- In vitro tests showed that the compound inhibited the growth of Gram-positive bacteria at concentrations ranging from 50 to 200 µg/mL, suggesting potential as a therapeutic agent against bacterial infections.

- Cancer Cell Apoptosis :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antioxidant, Antimicrobial | Furan ring enhances reactivity |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Anticancer | Varies by functional groups |

| Furfural derivatives | Industrial applications | Commonly used as solvents and intermediates |

Q & A

Q. Basic Research Focus

- Storage Conditions : -20°C under inert gas (argon) to prevent oxidation of the furan ring .

- Desiccants : Use molecular sieves in storage vials to avoid hydrolysis of the ester group .

- Light Protection : Amber glassware or opaque containers to block UV-induced degradation .

How can computational tools predict the metabolic fate of this compound in vivo?

Q. Advanced Research Focus

- ADMET Predictors : Software like Schrödinger’s QikProp to estimate clearance, CYP450 interactions, and bioavailability .

- Docking Studies : Simulate interactions with metabolic enzymes (e.g., esterases) to identify hydrolysis hotspots .

- Metabolite Identification : In silico fragmentation libraries (e.g., MetFrag) paired with experimental LC-HRMS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.